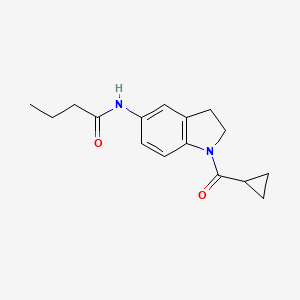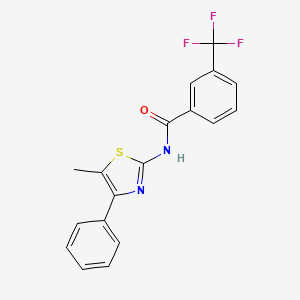![molecular formula C13H11FN4O B6579786 3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946386-41-0](/img/structure/B6579786.png)
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-(3-fluorophenyl)-7H, 8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, also known as ETF-P, is a novel small molecule compound that has been extensively studied in recent years due to its potential applications in scientific research. ETF-P is a member of the triazolopyrazinone class of heterocyclic compounds, which are characterized by their ability to form strong hydrogen bonds and their relative stability compared to other classes of small molecules. The synthesis of ETF-P is relatively simple and can be performed using several different methods, including the Ullmann reaction and the Buchwald-Hartwig reaction. ETF-P has been found to have a wide range of applications in scientific research, including its use as a tool to study enzyme-substrate interactions, as a potential therapeutic agent, and as a fluorescent probe for imaging and diagnostics.
Applications De Recherche Scientifique
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been found to have a wide range of applications in scientific research. This compound has been used as a tool to study enzyme-substrate interactions, as a potential therapeutic agent, and as a fluorescent probe for imaging and diagnostics. This compound has been used to study the catalytic activity of enzymes, as well as their binding affinity for substrates. This compound has also been used as a potential therapeutic agent in the treatment of cancer and other diseases, and as a fluorescent probe for imaging and diagnostics. This compound has also been used in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s known that antibacterial agents often work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis .
Biochemical Pathways
Based on its potential antibacterial activity, it may interfere with the biochemical pathways essential for bacterial growth and survival .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability and minimal toxicity .
Result of Action
Given its potential antibacterial activity, it may result in the inhibition of bacterial growth or even bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of antibacterial agents .
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several advantages for use in laboratory experiments. This compound is relatively stable and can be synthesized easily using several different methods. This compound is also relatively small and can be used to study enzyme-substrate interactions. This compound is also relatively inexpensive and can be used in a variety of experiments. However, this compound is not as potent as some other compounds, and its effects may not be as pronounced as other compounds.
Orientations Futures
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of potential applications in scientific research, and there are several possible future directions for its use. This compound could be used to study the mechanism of action of other small molecules, as well as to develop new therapeutic agents and imaging probes. This compound could also be used to study the interaction of enzymes and other proteins, as well as to develop new materials, such as polymers and nanomaterials. This compound could also be used to study the effects of small molecules on the cardiovascular and nervous systems, as well as to develop new diagnostic tools. Finally, this compound could be used to study the effects of small molecules on cancer and other diseases, as well as to develop new drug delivery systems.
Méthodes De Synthèse
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be prepared by several different methods, including the Ullmann reaction and the Buchwald-Hartwig reaction. The Ullmann reaction is a palladium-catalyzed cross-coupling reaction between two aryl halides and an arylboronic acid, which can be used to synthesize this compound. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylamine, which can also be used to synthesize this compound. Both of these methods are relatively simple and can be used to synthesize this compound in high yields.
Analyse Biochimique
Biochemical Properties
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition properties, particularly against c-Met kinase, with an IC50 value in the nanomolar range . Additionally, it interacts with bacterial enzymes, contributing to its antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits significant anticancer activity, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly those involving c-Met kinase, and alters gene expression related to cell proliferation and survival . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with bacterial enzymes, disrupting their normal function and leading to bacterial cell death . Additionally, it modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, although some reduction in potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including prolonged inhibition of c-Met kinase activity and persistent antibacterial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and antibacterial activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, with optimal dosages providing maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . The compound also affects metabolic flux by inhibiting key enzymes involved in cellular energy production, leading to reduced ATP levels and altered metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in certain tissues, including the liver and kidneys, where it exerts its therapeutic and toxic effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These interactions and localizations are essential for the compound’s biological activity and therapeutic effects .
Propriétés
IUPAC Name |
3-ethyl-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(6-7-18(11)12)10-5-3-4-9(14)8-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQXSPXEWWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)
![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)


![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)
![3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579800.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)